Cyclobutyl 3-methylphenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

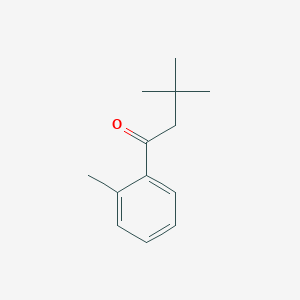

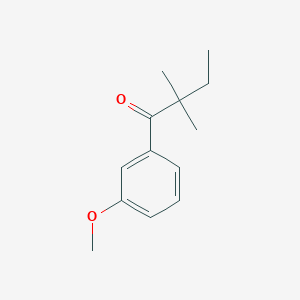

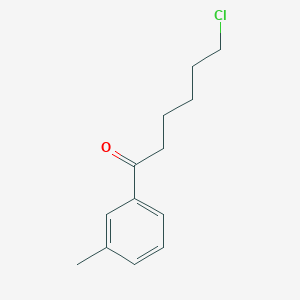

Cyclobutyl 3-methylphenyl ketone is a chemical compound with the molecular formula C12H14O . It has a molecular weight of 174.239 Da .

Synthesis Analysis

The synthesis of cyclobutyl 3-methylphenyl ketone and similar compounds has been studied in recent years. For instance, a sequential C-H/C-C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones .

Molecular Structure Analysis

The molecular structure of cyclobutyl 3-methylphenyl ketone consists of a cyclobutyl group attached to a 3-methylphenyl ketone .

Applications De Recherche Scientifique

Catalytic Applications

- The compound has been explored for its catalytic efficiency in the dehydrogenative silylation of ketones. A platinum(II) complex coordinated with a related diphosphinidenecyclobutene exhibited high selectivity for transforming ketones into silyl enol ethers in the presence of pyridine as a co-catalyst, indicating a potential application in synthetic organic chemistry for the preparation of silyl enol ethers from ketones with high yields (Ozawa et al., 2001).

Reactivity and Stability Studies

- Research into the interaction of 4-membered rings with adjacent carbanion centers has shown that unlike cyclopropyl groups, no significant stabilization of the adjacent carbanion center was detected with cyclobutylcarbinyl phenyl ketones. This study contributes to our understanding of the stabilizing effects of small ring systems on adjacent carbanion centers (Güven & Peynircioǧlu, 2002).

Thermochemical Properties

- Thermochemical properties and group contribution values for ketene dimers and related structures have been explored, with the study including cyclic structures like cyclobutane-1,3-diones, cyclobut-2-enones, and their derivatives. This research aids in estimating the thermochemical properties of high-weight ketene polymers, which is crucial for understanding the stability and reactivity of these compounds (Morales & Martínez, 2009).

Synthesis and Synthetic Applications

- A study on the NMR parameters of cyclobutenones and benzocyclobutenones provides insights into the low electrophilicity of the carbonyl moiety in these compounds. Such studies are essential for understanding the reactivity and designing new synthetic routes involving these ketones (Frimer et al., 2003).

- The synthesis of cyclobutanes and cyclobutenes from the photochemical cleavage of some bicyclo[3.2.0]heptan-2-ones highlights the utility of cyclobutyl ketones in generating complex cyclic structures through photolysis, indicating their potential in synthetic organic chemistry (Sydnes & Van Ha, 2009).

Medicinal Chemistry Applications

- Cyclobutane scaffolds, including those derived from cyclobutyl ketones, are appreciated in medicinal chemistry for their strained, three-dimensional structure, offering new patterns of substituents. A method for acylating electrophilic strained molecules with cyclobutyl radicals showcases the synthesis of cyclobutyl ketones with potential applications in drug development (Wierzba et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

cyclobutyl-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-4-2-7-11(8-9)12(13)10-5-3-6-10/h2,4,7-8,10H,3,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNLEUIZSLSCMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642513 |

Source

|

| Record name | Cyclobutyl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl 3-methylphenyl ketone | |

CAS RN |

898790-40-4 |

Source

|

| Record name | Cyclobutyl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)

![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)

![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)

![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)